molecular formula C23H25NO5 B11658983 ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate

ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate

Cat. No.: B11658983
M. Wt: 395.4 g/mol
InChI Key: GICBROVJNZLGMV-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate typically involves multiple steps. The Fischer indole synthesis is a common method used to construct the indole core. This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . . Industrial production methods would likely involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate can undergo several types of chemical reactions:

Scientific Research Applications

Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate involves its interaction with various molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways and targets would depend on the biological context, such as inhibiting viral replication or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate can be compared with other indole derivatives like:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 1-ethyl-2-methyl-5-[2-(4-methylphenoxy)acetyl]oxyindole-3-carboxylate

InChI

InChI=1S/C23H25NO5/c1-5-24-16(4)22(23(26)27-6-2)19-13-18(11-12-20(19)24)29-21(25)14-28-17-9-7-15(3)8-10-17/h7-13H,5-6,14H2,1-4H3

InChI Key

GICBROVJNZLGMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)C)C(=O)OCC)C

Origin of Product

United States

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